3,6-Dichloro-2-(difluoromethoxy)benzyl bromide
Overview
Description
3,6-Dichloro-2-(difluoromethoxy)benzyl bromide is an organic halide compound with the molecular formula C8H5BrCl2F2O and a molecular weight of 305.93 g/mol. This compound is known for its unique chemical properties, making it valuable in various scientific research fields, including pharmaceutical synthesis, organic chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide typically involves the bromination of 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol. The reaction is carried out under controlled conditions using brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a suitable solvent like dichloromethane (DCM) or chloroform. The reaction is usually performed at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-(difluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 3,6-Dichloro-2-(difluoromethoxy)benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: 3,6-Dichloro-2-(difluoromethoxy)benzaldehyde.
Reduction: 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol.
Scientific Research Applications
3,6-Dichloro-2-(difluoromethoxy)benzyl bromide is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Chemistry: The compound is used in the development of new organic reactions and the synthesis of complex organic molecules.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-2-(difluoromethoxy)benzyl chloride: Similar in structure but with a chlorine atom instead of bromine.
3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol: The hydroxyl group replaces the bromine atom, leading to different reactivity and applications.
Uniqueness
3,6-Dichloro-2-(difluoromethoxy)benzyl bromide is unique due to its bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloride and alcohol counterparts . This increased reactivity makes it particularly useful in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-(bromomethyl)-1,4-dichloro-3-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2F2O/c9-3-4-5(10)1-2-6(11)7(4)14-8(12)13/h1-2,8H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERSTUQEJCBJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CBr)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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